[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine
Overview
Description
“[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine” is a chemical compound with the CAS Number 1339091-15-4 . It has a molecular weight of 201.27 g/mol . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl [1- (2-phenylethyl)-1H-pyrazol-5-yl]methanamine . The InChI code is 1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 201.27 g/mol .Scientific Research Applications
Ambient-Temperature Synthesis
A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, yielding an 81% yield. This method involved a condensation reaction and was characterized using various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Evaluation
Research has been conducted on the antimicrobial properties of certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds showed variable degrees of antibacterial and antifungal activities and were characterized by IR and NMR spectral data (Visagaperumal et al., 2010).
Antipsychotic Potential
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as antipsychotic agents. These compounds, unlike conventional antipsychotics, did not interact with dopamine receptors and exhibited an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives showed promise in treating Alzheimer's disease. These compounds inhibited acetylcholinesterase and monoamine oxidase, suggesting potential as multitarget directed ligands for Alzheimer's treatment (Kumar et al., 2013).
Anticancer Activity
Palladium (Pd)II and Platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine derivatives, were synthesized and showed anticancer activity against various human cancerous and noncancerous cell lines. These complexes were characterized and demonstrated strong DNA-binding affinity (Mbugua et al., 2020).
Catalytic Applications
Unsymmetrical NCN′ pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Synthesis of Derivatives
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited fluorescent properties and were characterized by IR, NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2011).
Safety and Hazards
The compound has associated safety information with the pictograms GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
- The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde is highly bactericidal and contributes to the compound’s antibacterial activity in the urine .
Target of Action
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
[2-(2-phenylethyl)pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12-6-8-14-15(12)9-7-11-4-2-1-3-5-11/h1-6,8H,7,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJGNZVNJLBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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